molecular formula C6H11N5 B13755258 5-Ethylpyrimidine-2,4,6-triamine CAS No. 24867-19-4

5-Ethylpyrimidine-2,4,6-triamine

Cat. No.: B13755258
CAS No.: 24867-19-4
M. Wt: 153.19 g/mol
InChI Key: JMJXZCVZSCWVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylpyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C6H11N5. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpyrimidine-2,4,6-triamine typically involves the condensation of ethyl acetoacetate with guanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Ethylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylpyrimidine-2,4,6-triamine is unique due to the presence of the ethyl group at position 5, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

24867-19-4

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

5-ethylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C6H11N5/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H6,7,8,9,10,11)

InChI Key

JMJXZCVZSCWVDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.